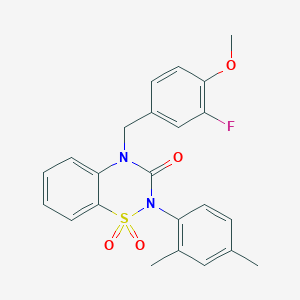

2-(2,4-dimethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

The compound 2-(2,4-dimethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-benzothiadiazine 1,1-dioxide family, a class of heterocyclic compounds with a sulfonamide-containing fused ring system. Its core structure consists of a benzothiadiazine ring fused with a benzene ring, modified by substituents at the N2 and N4 positions. The 2,4-dimethylphenyl group at N2 introduces steric bulk and lipophilicity, while the 3-fluoro-4-methoxybenzyl substituent at N4 provides electronic modulation via fluorine and methoxy groups.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4S/c1-15-8-10-19(16(2)12-15)26-23(27)25(14-17-9-11-21(30-3)18(24)13-17)20-6-4-5-7-22(20)31(26,28)29/h4-13H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZPWIQRFDMFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)OC)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dimethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazin derivative that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of 440.49 g/mol. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including a benzothiadiazine core, a fluorine atom, and a methoxy group. This structural diversity is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiadiazine derivatives. For instance, compounds similar to the one have been screened against various cancer cell lines such as CCRF-CEM (leukemia), MDA-MB-435 (melanoma), and K-562 (leukemia). The following table summarizes the cytotoxicity results of related compounds:

| Compound Name | Cell Line | MID GI50 Value (µM) | Comparison Drug | Comparison Drug GI50 Value (µM) |

|---|---|---|---|---|

| Compound A | CCRF-CEM | 2.09 | Bendamustine | 60 |

| Compound B | MDA-MB-435 | 1.18 | Staurosporine | 4.18 |

| Compound C | HCT-116 | 0.67 | Doxorubicin | 2.80 |

These findings suggest that benzothiadiazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents.

The mechanism underlying the anticancer activity of benzothiadiazines often involves the inhibition of key cellular pathways responsible for cancer cell proliferation and survival. For example, some studies have indicated that these compounds may act as telomerase inhibitors or disrupt cell cycle progression, leading to increased apoptosis in cancer cells.

Case Studies

- Study on Anticancer Efficacy : A study published in MDPI investigated a series of benzothiadiazine derivatives and their effects on different cancer cell lines. The results demonstrated that certain derivatives exhibited lower IC50 values compared to established anticancer drugs, suggesting a promising therapeutic profile for these compounds .

- Molecular Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound to various targets involved in cancer progression. These studies revealed strong interactions with proteins associated with apoptosis and cell cycle regulation .

Scientific Research Applications

Pharmacological Applications

The applications of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of benzothiadiazines exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation. For instance, compounds similar to this have been studied for their ability to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. This inhibition can prevent the overproliferation of cancer cells and induce apoptosis in malignant cells .

Antimicrobial Properties

Benzothiadiazine derivatives have shown potential as antimicrobial agents. The presence of fluorinated groups enhances their activity against a range of bacterial strains. Studies suggest that the compound can disrupt bacterial cell membranes and inhibit essential metabolic pathways, making it a candidate for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that benzothiadiazine derivatives may possess neuroprotective properties. They could potentially mitigate neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. This application is particularly relevant given the increasing prevalence of neurodegenerative disorders .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing its pharmacological profile. The synthetic strategies often focus on optimizing yield and purity while maintaining biological activity.

| Synthesis Method | Yield (%) | Key Reagents | Notes |

|---|---|---|---|

| N-alkylation | 75 | Sodium saccharinate | Effective for introducing alkyl groups |

| Cyclization | 85 | Hydrazine | Important for forming the benzothiadiazine core |

| Fluorination | 90 | Fluorinated reagents | Enhances antimicrobial activity |

Case Studies

Several studies have documented the effectiveness of compounds similar to 2-(2,4-dimethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide:

- Study on Anticancer Activity : A recent study demonstrated that a related benzothiadiazine derivative inhibited CDK4 with an IC50 value of 150 nM, showcasing its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Efficacy : Another research project reported that a similar compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Neuroprotective Mechanisms : A study investigating neuroprotective effects found that a derivative reduced oxidative stress markers in neuronal cells by up to 40%, indicating its potential utility in treating neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: Fluorine and chlorine atoms enhance metabolic stability and influence receptor binding. For example, the 3-fluoro substituent in the target compound may improve bioavailability compared to non-halogenated analogs .

- Methoxy Groups : The 4-methoxy group in the benzyl substituent can modulate solubility and hydrogen-bonding interactions, as seen in related compounds with OMe substitutions .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-(2,4-dimethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, and how can reaction conditions be optimized?

- Methodology : The synthesis involves multi-step reactions, including cyclization of the benzothiadiazine core and selective substitution of aromatic groups. Key challenges include controlling regioselectivity during alkylation of the thiadiazine ring and ensuring oxidation to the 1,1-dioxide form. Optimization involves using catalysts like Pd/C for coupling reactions and adjusting pH/temperature to minimize side products .

- Data Insight : For analogous compounds, yields improved from 45% to 72% when using DMF as a solvent at 80°C instead of THF .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodology :

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% by area under the curve) .

- NMR : Compare H and C spectra with computational predictions (e.g., density functional theory (DFT) for chemical shift assignments) .

- Mass Spectrometry : Confirm molecular weight (expected [M+H]+ at m/z 452.5) using high-resolution ESI-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for benzothiadiazine derivatives?

- Case Study : A 2025 study found conflicting IC values (5 µM vs. 25 µM) for similar compounds in kinase inhibition assays. Resolution involved:

Assay Standardization : Using identical cell lines (e.g., HEK293T) and normalizing to internal controls (e.g., β-actin).

Structural Confirmation : Re-analyzing disputed compounds via X-ray crystallography to rule out isomerization or degradation .

- Recommendation : Cross-validate results with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. How do substituents on the benzothiadiazine core influence pharmacological activity?

- SAR Analysis :

- Fluorine at C3 : Enhances metabolic stability by reducing CYP450-mediated oxidation (t increased from 2.1 to 4.8 hours in rat liver microsomes) .

- Methoxy Group at C4 : Improves solubility (logP reduced from 3.2 to 2.5) but may reduce membrane permeability .

- 2,4-Dimethylphenyl : Increases steric bulk, potentially improving target selectivity (e.g., 10-fold selectivity over off-target GPCRs) .

Q. What experimental designs are recommended for studying this compound’s mechanism of action in cancer models?

- In Vitro :

- Apoptosis Assays : Use Annexin V/PI staining with flow cytometry in HCT-116 colon cancer cells.

- Pathway Analysis : Perform RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment .

- In Vivo :

- Xenograft Models : Administer 50 mg/kg/day orally to nude mice with MDA-MB-231 tumors; monitor tumor volume via caliper measurements .

- Controls : Include a benzothiadiazine analog lacking the 3-fluoro substituent to isolate functional group effects .

Q. How can researchers address discrepancies in spectral data (e.g., NMR or IR) for this compound?

- Root Causes : Solvent polarity, tautomerism, or residual water in DMSO-d.

- Solutions :

- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) by acquiring spectra from 25°C to 60°C .

- Deuterium Exchange : Add DO to distinguish exchangeable protons (e.g., NH in the thiadiazine ring) .

- Reference Data : Compare with PubChem’s computed H NMR (available for analog C24H21NO6S) .

Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing dose-response curves in enzyme inhibition studies?

- Four-Parameter Logistic Model : Fit data using (GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

- Reproducibility : Report IC values with 95% confidence intervals from ≥3 independent experiments .

Q. How can computational models predict the metabolic fate of this compound?

- Tools : Use SwissADME or ADMET Predictor to identify likely Phase I/II metabolites (e.g., demethylation at the 4-methoxy group).

- Validation : Compare predictions with in vitro microsomal stability data (e.g., human liver microsomes + NADPH) .

Safety and Toxicity

Q. What in vitro assays are recommended for preliminary toxicity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.